Ethyl 1-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]piperidine-4-carboxylate is a complex organic compound that features a quinoline core, an oxadiazole ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]piperidine-4-carboxylate typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of an appropriate amidoxime with a carboxylic acid derivative under acidic or basic conditions.
Quinoline synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene.
Coupling reactions: The oxadiazole and quinoline intermediates are then coupled using a palladium-catalyzed cross-coupling reaction.
Piperidine incorporation: The final step involves the esterification of the piperidine carboxylate with ethyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline or oxadiazole derivatives.
Substitution: Substituted quinoline or oxadiazole derivatives.
Scientific Research Applications
Ethyl 1-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]piperidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 1-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and have similar chemical properties.
Quinoline derivatives: Compounds with a quinoline core, used in various medicinal and industrial applications.
Uniqueness
Ethyl 1-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]piperidine-4-carboxylate is unique due to its combination of the oxadiazole, quinoline, and piperidine moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 1-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-2-31-25(30)18-12-14-29(15-13-18)22-16-20(19-10-6-7-11-21(19)26-22)24-27-23(28-32-24)17-8-4-3-5-9-17/h3-11,16,18H,2,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVHHSFBSFVWGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)C4=NC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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